An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
An In-depth Technical Guide to the Physical Properties of 1-Ethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The pyrazole ring is a recurring motif in a multitude of pharmacologically active compounds, valued for its metabolic stability and versatile synthetic handles. The presence of the carboxylic acid moiety at the 5-position and an ethyl group at the 1-position imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, including solubility, membrane permeability, and target binding. Understanding the physical properties of this molecule is, therefore, a foundational aspect of its development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid. It is designed to be a practical resource for researchers, offering not only available data but also detailing the standard experimental methodologies for the determination of these properties, thereby ensuring scientific rigor and reproducibility in the laboratory.
Core Physical and Chemical Properties
Precise experimental data for 1-Ethyl-1H-pyrazole-5-carboxylic acid is not extensively reported in publicly available literature. Much of the available information is computational. It is crucial to distinguish this compound from its isomers, such as 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid and 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, which exhibit different physical properties. For instance, 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has a reported melting point of 137-140°C, while 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid has a melting point of 134-136°C[1][2]. These values should not be attributed to the title compound.
The following table summarizes the key computed and structural properties for 1-Ethyl-1H-pyrazole-5-carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| CAS Number | 400755-43-3 | PubChem[3] |
| XLogP3-AA (Computed) | 0.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
Experimental Determination of Physical Properties
The following sections detail the standard, field-proven methodologies for the experimental determination of the key physical properties of 1-Ethyl-1H-pyrazole-5-carboxylic acid. The causality behind the choice of these experiments is rooted in their precision, reliability, and the common availability of the necessary instrumentation in a modern research laboratory.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid like 1-Ethyl-1H-pyrazole-5-carboxylic acid, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point Apparatus
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Sample Preparation: A small amount of the dry, crystalline 1-Ethyl-1H-pyrazole-5-carboxylic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g., a Büchi or Gallenkamp apparatus).
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Heating Profile: The sample is heated at a rapid rate initially to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
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Observation and Recording: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Due to the presence of the carboxylic acid group, 1-Ethyl-1H-pyrazole-5-carboxylic acid is expected to have a relatively high boiling point and may decompose at atmospheric pressure. Therefore, boiling point determination is typically performed under reduced pressure.
Methodology: Ebulliometry under Reduced Pressure
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Apparatus Setup: A small-scale distillation apparatus equipped with a vacuum pump, a manometer, and a cold trap is assembled. The sample is placed in the distillation flask with a few boiling chips.
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Pressure Regulation: The system is evacuated to the desired pressure, which is monitored by the manometer.
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Heating: The distillation flask is gently heated in a heating mantle.
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Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point at that specific pressure.
Solubility Profiling
The solubility of 1-Ethyl-1H-pyrazole-5-carboxylic acid in various solvents is a critical parameter for formulation development, purification, and various in vitro and in vivo studies.
Methodology: Isothermal Shake-Flask Method
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Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).
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Sample Preparation: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.
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Equilibration: The vials are agitated in a constant temperature shaker bath (typically at 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: The suspensions are filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Diagram: Solubility Determination Workflow
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. This value is fundamental to predicting the ionization state of the molecule at different pH values, which in turn influences its solubility, absorption, and interaction with biological targets.
Methodology: Potentiometric Titration
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Sample Preparation: A precise amount of 1-Ethyl-1H-pyrazole-5-carboxylic acid is dissolved in a suitable solvent, typically a co-solvent system like methanol-water, to ensure complete dissolution.
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Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using an automated titrator.
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Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
Spectral Data Interpretation
Spectral analysis provides invaluable information about the molecular structure of 1-Ethyl-1H-pyrazole-5-carboxylic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. Based on its structure, the following proton signals are expected:
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Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region (>10 ppm).
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Pyrazole Ring Protons: Two doublets in the aromatic region (typically 7-8 ppm), corresponding to the protons at the 3- and 4-positions of the pyrazole ring.
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Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them.
A ¹H NMR spectrum is available on PubChem for 1-Ethyl-1H-pyrazole-5-carboxylic acid, which can be used for comparison with experimentally obtained data[3].
Mass Spectrometry
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For 1-Ethyl-1H-pyrazole-5-carboxylic acid, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (140.14). Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45). The fragmentation of the pyrazole ring can also lead to characteristic daughter ions[3]. The GC-MS data available on PubChem shows significant peaks at m/z 140, 112, 95, and 69, which can be attributed to the molecular ion and subsequent fragmentation[3].
Conclusion
While experimentally determined physical properties for 1-Ethyl-1H-pyrazole-5-carboxylic acid are not extensively documented in readily accessible literature, this guide provides a robust framework for its characterization. The outlined methodologies for determining melting point, boiling point, solubility, and pKa are standard practices in the field, ensuring that researchers can generate reliable and reproducible data. The interpretation of spectral data, supported by publicly available spectra, further aids in the structural confirmation of this important synthetic building block. A thorough understanding and experimental validation of these physical properties are indispensable for advancing the research and development of 1-Ethyl-1H-pyrazole-5-carboxylic acid and its derivatives in the pharmaceutical and agrochemical industries.
References
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Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Publications. [Link]
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PubChem. 1-Ethyl-1H-pyrazole-5-carboxylic acid. [Link]
Sources
- 1. 1-ETHYL-5-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 50920-46-2 [m.chemicalbook.com]
- 2. 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
